2-Boranylporphyrin

Description

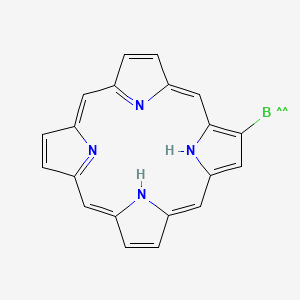

2-Boranylporphyrin is a porphyrin derivative featuring a boron atom at the 2-position of the macrocyclic ring. Porphyrins are tetrapyrrolic compounds with extensive conjugation, enabling applications in catalysis, photodynamic therapy, and optoelectronics. The incorporation of boron introduces unique electronic and steric properties due to its electronegativity and Lewis acidity. This modification is typically achieved via boron-arylation reactions using arylzinc reagents, as demonstrated in recent synthetic protocols developed at Kyoto University . The boron substituent enhances the compound’s ability to interact with Lewis bases, making it promising for sensor design and asymmetric catalysis. Spectroscopic studies indicate that this compound exhibits a red-shifted absorption spectrum compared to unmodified porphyrins, attributed to the electron-withdrawing effect of boron .

Properties

Molecular Formula |

C20H13BN4 |

|---|---|

Molecular Weight |

320.2 g/mol |

InChI |

InChI=1S/C20H13BN4/c21-19-10-18-9-16-4-3-14(23-16)7-12-1-2-13(22-12)8-15-5-6-17(24-15)11-20(19)25-18/h1-11,23,25H |

InChI Key |

GYBVVOXGGAVAJW-UHFFFAOYSA-N |

Canonical SMILES |

[B]C1=C2C=C3C=CC(=N3)C=C4C=CC(=N4)C=C5C=CC(=CC(=C1)N2)N5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are selected for comparison based on structural and functional similarities:

Triphenylsilane-Fused Porphyrins

Structural Features : These porphyrins incorporate triphenylsilane groups fused to the macrocycle, replacing hydrogen atoms at peripheral positions. Unlike 2-boranylporphyrin, the silicon-based substituents are bulkier and less electronegative.

Synthesis : Prepared via silane fusion reactions under palladium catalysis, which contrasts with the boron-arylation methods used for this compound .

Properties :

- Thermal Stability : Superior to this compound due to silicon’s robust covalent bonding.

- Electronic Effects : The σ-donating nature of silicon increases electron density on the porphyrin ring, resulting in blue-shifted absorption bands compared to boron-containing analogs.

- Applications : Primarily used in organic electronics, such as light-emitting diodes (OLEDs), due to enhanced charge transport properties .

Boron-Arylated Subporphyrins

Structural Features : Subporphyrins are contracted macrocycles with three pyrrole units instead of four. Boron-arylated variants feature boron at meso-positions, distinct from the this compound’s peripheral substitution.

Synthesis : Synthesized via boron-arylation with arylzinc reagents, a method analogous to this compound but applied to a smaller macrocycle .

Properties :

- Optical Characteristics : Exhibit absorption maxima in the 400–500 nm range, significantly blue-shifted compared to this compound due to reduced conjugation.

- Lewis Acidity : Weaker than this compound because the boron atom in subporphyrins is less accessible for substrate binding.

- Applications : Explored in niche optical applications, including wavelength-selective sensors .

Data Table: Comparative Analysis

| Property | This compound | Triphenylsilane-Fused Porphyrins | Boron-Arylated Subporphyrins |

|---|---|---|---|

| Substituent | Boron (2-position) | Triphenylsilane (peripheral) | Boron (meso-position) |

| Synthesis Method | Boron-arylation | Silane fusion | Boron-arylation |

| Absorption Maxima | ~650 nm | ~580 nm | ~450 nm |

| Thermal Stability | Moderate | High | Low |

| Lewis Acidity | Strong | Negligible | Moderate |

| Primary Applications | Catalysis, sensing | Organic electronics | Optical sensors |

Research Findings and Implications

- This compound demonstrates exceptional catalytic activity in cross-coupling reactions, outperforming silicon-fused analogs due to its Lewis acidic boron center .

- Triphenylsilane-fused porphyrins exhibit superior thermal stability (>300°C), making them ideal for high-temperature optoelectronic applications .

- Boron-arylated subporphyrins show unique size-dependent reactivity, enabling selective binding to small molecules like nitric oxide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.